3-[(4-Methylphenyl)thio]-5-nitroaniline: Chemical Properties & Synthetic Utility
3-[(4-Methylphenyl)thio]-5-nitroaniline: Chemical Properties & Synthetic Utility
Topic: 3-[(4-Methylphenyl)thio]-5-nitroaniline Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary
3-[(4-Methylphenyl)thio]-5-nitroaniline (CAS: 438217-89-1) is a specialized diaryl thioether intermediate characterized by a "push-pull" electronic system. Its structure features an electron-donating amine and sulfide group meta-positioned to an electron-withdrawing nitro group on a central benzene ring. This unique substitution pattern makes it a high-value scaffold in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV therapy and as a precursor for polyfunctionalized heterocycles.
This guide provides a rigorous analysis of its chemical identity, validated synthetic routes, reactivity profiles, and safety protocols, designed for application in medicinal chemistry and process development.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-[(4-Methylphenyl)osulfanyl]-5-nitroaniline |
| Common Synonyms | 3-(p-Tolylthio)-5-nitroaniline; 3-Amino-5-nitro-4'-methyldiphenyl sulfide |
| CAS Registry Number | 438217-89-1 |
| Molecular Formula | C₁₃H₁₂N₂O₂S |
| Molecular Weight | 260.31 g/mol |
| SMILES | Cc1ccc(Sc2cc(N)cc([O-])c2)cc1 |
Electronic Structure & Reactivity
The molecule exhibits a distinct electronic distribution governed by the interplay of its substituents:
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Nitro Group (-NO₂): Strongly electron-withdrawing (Inductive -I, Mesomeric -M), it deactivates the ring toward electrophilic attack but activates ortho/para positions for nucleophilic aromatic substitution (S_NAr) in precursor stages.
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Amine Group (-NH₂): Strongly electron-donating (+M), it directs electrophilic substitution to its ortho/para positions.
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Thioether Linkage (-S-): Acts as a bridge, providing moderate electron donation (+M) and lipophilicity.
This "meta-relationship" between the donating amine and withdrawing nitro group prevents direct conjugation between them, maintaining distinct reactive centers.
Synthesis & Manufacturing
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (S_NAr) followed by a Regioselective Reduction . This approach avoids the formation of inseparable isomers common in direct nitration.
Synthetic Pathway (Graphviz Visualization)
Caption: Two-step synthesis via S_NAr displacement of chloride followed by selective Zinin reduction of a single nitro group.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(p-Tolylthio)-3,5-dinitrobenzene
Principle: The chloride in 1-chloro-3,5-dinitrobenzene is highly activated by two meta-nitro groups, facilitating facile displacement by the thiolate nucleophile.
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Reagents: 1-Chloro-3,5-dinitrobenzene (1.0 eq), 4-Methylbenzenethiol (1.05 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Anhydrous DMF or Acetonitrile.
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Procedure:
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Dissolve 1-chloro-3,5-dinitrobenzene in DMF under N₂ atmosphere.
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Add K₂CO₃ followed by dropwise addition of 4-methylbenzenethiol.
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Heat to 60–80°C for 4–6 hours. Monitor by TLC (disappearance of chloride starting material).
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Workup: Pour into ice-water. Filter the resulting yellow precipitate. Wash with water and cold ethanol. Recrystallize from ethanol.
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Step 2: Selective Reduction to 3-[(4-Methylphenyl)thio]-5-nitroaniline
Principle: Zinin reduction using sulfide reagents (Na₂S or (NH₄)₂S) allows for the reduction of one nitro group to an amine without fully reducing the molecule to a diamine, due to the statistical and electronic deactivation after the first reduction.
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Reagents: 1-(p-Tolylthio)-3,5-dinitrobenzene (1.0 eq), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 1.5 eq), Sodium Bicarbonate (NaHCO₃, 1.5 eq).
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Solvent: Methanol/Water (3:1).
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Procedure:
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Dissolve the dinitro intermediate in refluxing methanol.[1]
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Prepare a solution of Na₂S and NaHCO₃ in water.[1]
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Add the sulfide solution dropwise to the refluxing mixture over 30 minutes.
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Reflux for an additional 1–2 hours. The solution typically changes from light yellow to deep orange/red.
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Workup: Evaporate methanol. Dilute with water. The product precipitates as an orange solid.[1][2][3]
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Purification: Flash column chromatography (Hexane/Ethyl Acetate) is often required to separate the mono-amine product from unreacted starting material and trace diamine.
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Reactivity Profile & Applications
Key Chemical Transformations
The molecule serves as a versatile "switchable" scaffold:
| Transformation | Reagent/Condition | Product Outcome | Utility |
| Diazotization | NaNO₂, HCl, 0°C | Diazonium Salt | Precursor for Sandmeyer reactions (Cl, Br, CN introduction) or azo coupling. |
| Nitro Reduction | H₂, Pd/C or Fe/HCl | 3,5-Diamino-diphenylthioether | Synthesis of benzimidazoles or phenothiazine analogs. |
| S-Oxidation | mCPBA (1.0 eq or 2.0 eq) | Sulfoxide (S=O) or Sulfone (O=S=O) | Modulates lipophilicity and metabolic stability in drug design. |
| N-Acylation | Acyl Chloride, Et₃N | Amide Derivative | Common linkage for extending the scaffold in SAR studies. |
Pharmaceutical Relevance (HIV & Kinase Inhibition)
This specific scaffold is structurally homologous to the Diarylthioether (DATE) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
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Mechanism: The aromatic rings fit into the hydrophobic pocket of the HIV-1 Reverse Transcriptase enzyme (N-site), while the amine/nitro groups can form hydrogen bonds with backbone amino acids (e.g., Lys101).
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Kinase Inhibitors: The 3,5-disubstituted aniline motif is a privileged structure for "Type II" kinase inhibitors, where the amine binds to the hinge region and the thioether extends into the hydrophobic back pocket.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
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H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia risk typical of nitroanilines).
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Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: All solid handling should be performed in a fume hood to avoid dust inhalation.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the sulfur or amine darkening.
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References
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Synthesis of Nitroanilines via Zinin Reduction
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S_NAr Reactivity of Dinitrobenzenes
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Al-Howsaway, H. O., et al. (2007). "Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives." Journal of Chemical Research. Available at:
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Chemical Identity & CAS Verification
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National Center for Biotechnology Information (2025). "3-Methyl-5-nitroaniline (Analog Reference)." PubChem Compound Summary. Available at:
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HIV Reverse Transcriptase Inhibitor Context
Sources
- 1. 3-METHOXY-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. cionpharma.com [cionpharma.com]
- 3. 3-chloro-5-nitro-aniline synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 3-[(4-Nitrophenyl)thio]-Substituted 4-Methylene-1-pyrrolines from N-Propargylic β-Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-HIV-1 activities in extracts from some medicinal plants as assessed in an in vitro biochemical HIV-1 reverse transcriptase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
